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Compound of Interest

Compound Name: Methyl 4-biphenylcarboxylate

Cat. No.: B554700 Get Quote

Introduction

Methyl 4-biphenylcarboxylate (CAS No. 720-75-2) is an organic compound with the

molecular formula C₁₄H₁₂O₂.[1] As a derivative of biphenyl, it serves as a valuable intermediate

in the synthesis of various organic materials and pharmaceutical compounds. The structural

elucidation and purity assessment of Methyl 4-biphenylcarboxylate rely heavily on a

combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR)

spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide provides a

comprehensive overview of the key spectroscopic data for this compound, detailed

experimental protocols for data acquisition, and a logical workflow for its characterization.

Spectroscopic Data
The following sections present the characteristic spectroscopic data for Methyl 4-
biphenylcarboxylate in a structured tabular format for ease of reference and comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule.

The chemical shifts, multiplicities, and integration values are indicative of the electronic

environment and connectivity of the protons.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

Data not available in a

complete tabular

format in the search

results.

Note: While specific peak assignments with integrations are not fully available in the provided

search results, ¹H NMR spectra for Methyl 4-biphenylcarboxylate are available in databases

such as SpectraBase, acquired on a BRUKER AC-300 instrument.[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy is used to determine the number and types of carbon atoms in a

molecule. The chemical shifts are characteristic of the carbon skeleton.

Chemical Shift (δ) ppm Assignment

Data not available in a complete tabular format

in the search results.

Note: ¹³C NMR spectra for Methyl 4-biphenylcarboxylate are available in public databases.

These spectra were obtained on instruments such as a VARIAN XL-200.[1]

Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by measuring the

absorption of infrared radiation at specific wavenumbers.
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Wavenumber (cm⁻¹) Functional Group Vibrational Mode

Specific peak list not available

in the search results.

(Typical Range) 3100-3000 Aromatic C-H Stretching

(Typical Range) 3000-2850 Aliphatic C-H (methyl) Stretching

(Typical Range) 1725-1705 Ester C=O Stretching

(Typical Range) 1600-1450 Aromatic C=C Stretching

(Typical Range) 1300-1000 Ester C-O Stretching

Note: FTIR spectra of Methyl 4-biphenylcarboxylate have been recorded using the KBr wafer

technique.[1]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification and structural elucidation. The data presented below

was obtained by Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization

(EI).

m/z Relative Intensity (%) Assignment

212 High [M]⁺ (Molecular Ion)

181 High [M - OCH₃]⁺

152 Medium [M - COOCH₃]⁺

Note: The fragmentation pattern is consistent with the structure of Methyl 4-
biphenylcarboxylate, showing the loss of the methoxy and carbomethoxy groups.[1]

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b554700?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-4-biphenylcarboxylate
https://www.benchchem.com/product/b554700?utm_src=pdf-body
https://www.benchchem.com/product/b554700?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-4-biphenylcarboxylate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b554700?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

A sample of approximately 5-10 mg of Methyl 4-biphenylcarboxylate is accurately weighed

and dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR

tube.

The solution is thoroughly mixed to ensure homogeneity.

¹H NMR Data Acquisition:

The NMR spectrometer (e.g., a 300 MHz instrument) is tuned and shimmed for the specific

probe and solvent.

A standard one-pulse ¹H NMR experiment is performed.

Typically, 16 to 64 scans are acquired to achieve a good signal-to-noise ratio.

The spectral data is processed using Fourier transformation, phasing, and baseline

correction. Chemical shifts are referenced to the residual solvent peak or an internal

standard (e.g., TMS at 0 ppm).

¹³C NMR Data Acquisition:

A proton-decoupled ¹³C NMR experiment is conducted on the same sample.

A larger number of scans (typically several hundred to thousands) are required due to the

low natural abundance and lower gyromagnetic ratio of the ¹³C nucleus.

The data is processed similarly to the ¹H NMR spectrum, with chemical shifts referenced to

the deuterated solvent signal.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (KBr Pellet Method):
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Approximately 1-2 mg of finely ground Methyl 4-biphenylcarboxylate is mixed with about

100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

A background spectrum of a blank KBr pellet is collected to account for any atmospheric and

instrumental variations.

The KBr pellet containing the sample is placed in the sample holder of the FTIR

spectrometer.

The sample spectrum is recorded, typically by co-adding 16 to 32 scans at a resolution of 4

cm⁻¹.

The final absorbance or transmittance spectrum is generated by ratioing the sample

spectrum against the background spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:

A dilute solution of Methyl 4-biphenylcarboxylate is prepared in a volatile organic solvent

(e.g., dichloromethane or ethyl acetate).

Data Acquisition:

A small volume (typically 1 µL) of the sample solution is injected into the GC inlet.

The sample is vaporized and separated on a capillary column (e.g., a nonpolar or medium-

polarity column). The oven temperature is programmed to ramp up to ensure good

separation of components.

The separated components elute from the column and enter the mass spectrometer.

Electron ionization (EI) at 70 eV is typically used to fragment the molecules.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b554700?utm_src=pdf-body
https://www.benchchem.com/product/b554700?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b554700?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The mass analyzer scans a range of m/z values to detect the molecular ion and fragment

ions.

Spectroscopic Characterization Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of

Methyl 4-biphenylcarboxylate.

Sample Preparation

Spectroscopic Analysis

Data Interpretation

Methyl 4-biphenylcarboxylate

NMR Spectroscopy
(¹H and ¹³C) IR SpectroscopyMass Spectrometry

(GC-MS)

Structural Elucidation

Proton & Carbon
Environment

Purity Assessment

Functional GroupsMolecular Weight &
Fragmentation

Click to download full resolution via product page

Caption: Workflow for the spectroscopic characterization of Methyl 4-biphenylcarboxylate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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